Methyl 2-(m-tolyl)acetate
Overview
Description
Methyl 2-(m-tolyl)acetate is an organic compound with the molecular formula C10H12O2. It is an ester derived from the reaction of methanol and 2-(m-tolyl)acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its IUPAC name is methyl (3-methylphenyl)acetate .
Mechanism of Action
Mode of Action
It is an acyloxy benzene derivative that can be prepared from m-cresol and acetic anhydride .
Biochemical Pathways
It is known that m-tolyl acetate, a related compound, can be used in the preparation of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methyl acetophenone via fries rearrangement
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(m-tolyl)acetate can be synthesized through the esterification of 2-(m-tolyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where 2-(m-tolyl)acetic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(m-tolyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 2-(m-tolyl)acetic acid and methanol.
Reduction: It can be reduced to 2-(m-tolyl)ethanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-(m-tolyl)acetic acid and methanol.
Reduction: 2-(m-tolyl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(m-tolyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products
Comparison with Similar Compounds
Methyl benzoate: Another ester with a similar structure but with a benzene ring instead of a tolyl group.
Ethyl 2-(m-tolyl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(m-tolyl)propanoate: Similar structure but with an additional methylene group in the carbon chain.
Uniqueness: Methyl 2-(m-tolyl)acetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its pleasant aroma and applications in the fragrance industry also set it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-(3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKFTNNPQGGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408656 | |
Record name | Methyl 2-(m-tolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53088-69-0 | |
Record name | Methyl 2-(m-tolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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